![molecular formula C11H17NO B13201545 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane ring The presence of the isopropyl group adds to its distinctiveness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an epoxide under basic conditions to form the spirocyclic structure. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to enhance the reaction rate and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Similar spirocyclic structure but with different functional groups.
Spiro[2.5]octane-1-carbonitrile: Another spirocyclic compound with a nitrile group but differing in the position of the spiro linkage.
Uniqueness
4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the isopropyl group and the specific positioning of the nitrile group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-11(9)10(7-12)13-11/h8-10H,3-6H2,1-2H3 |
Clave InChI |
XHJHZSTZHDYCHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCCC12C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

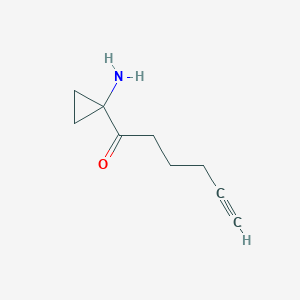
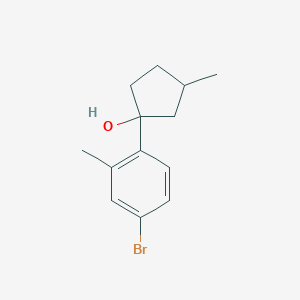
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)

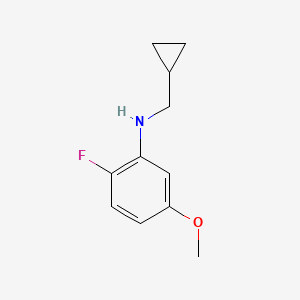
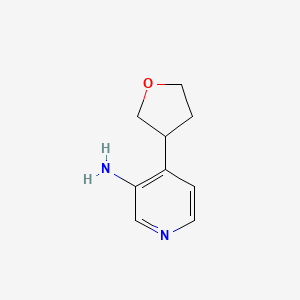
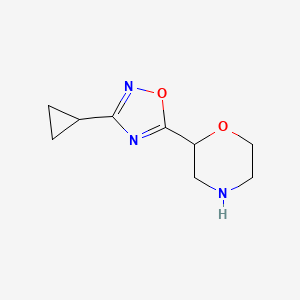
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
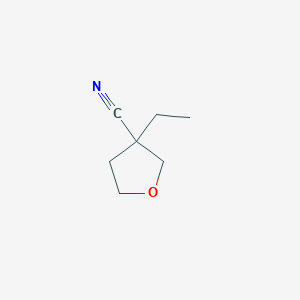
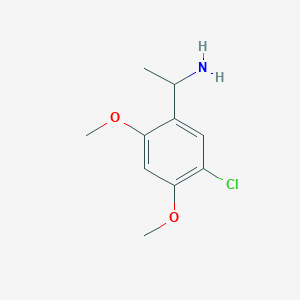
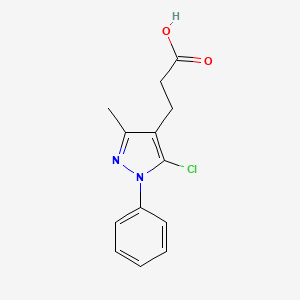
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
